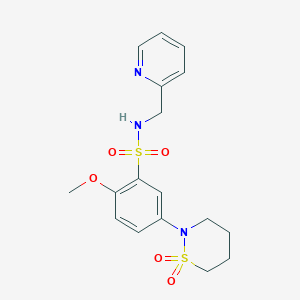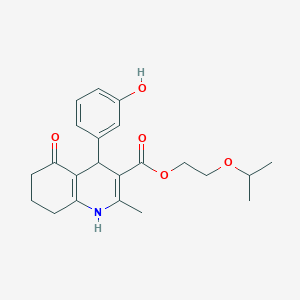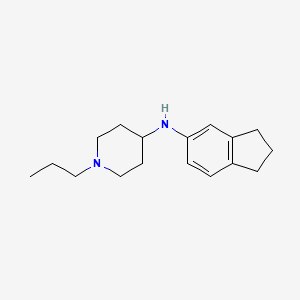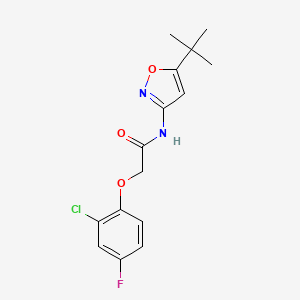![molecular formula C18H19N3O3 B5012968 2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a synthetic compound with potential applications in scientific research. This molecule is also known as IND-2 and has been studied extensively due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of IND-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. IND-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IND-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, IND-2 has been shown to have anti-microbial activity against a number of different bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IND-2 in lab experiments is its unique chemical structure, which allows it to interact with a variety of different enzymes and signaling pathways. Another advantage is its potential use as a fluorescence probe for imaging cellular structures. However, one limitation of using IND-2 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on IND-2. One area of research could focus on further elucidating the mechanism of action of IND-2, particularly with regard to its interactions with specific enzymes and signaling pathways. Another area of research could focus on developing new derivatives of IND-2 with improved pharmacological properties. Finally, research could also focus on exploring the potential applications of IND-2 in the treatment of specific diseases, such as cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of IND-2 involves the reaction of 3-ethyl-4-methyl-5-isoxazolecarboxylic acid with 1H-indole-3-carbaldehyde in the presence of N,N-dimethylformamide and triethylamine. The resulting intermediate is then subjected to a series of reactions to yield 2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide.
Applications De Recherche Scientifique
IND-2 has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. IND-2 has also been studied for its potential use as a fluorescence probe for imaging cellular structures.
Propriétés
IUPAC Name |
2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-5-12-10(2)17(24-20-12)15-14(16(22)18(23)21(3)4)11-8-6-7-9-13(11)19-15/h6-9,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFMSOZXUUNGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)


![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)

![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)